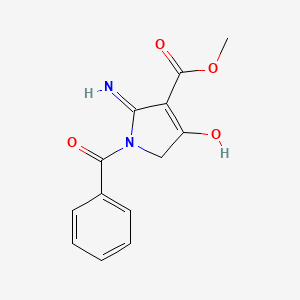

methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrolidinone core substituted with a benzoyl group at position 1, an amino group at position 2, and a methoxycarbonyl group at position 3. This compound is classified as a carboxylic acid derivative and may serve as a precursor or intermediate in medicinal chemistry and agrochemical synthesis .

Propriétés

IUPAC Name |

methyl 1-benzoyl-3-hydroxy-5-imino-2H-pyrrole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-13(18)10-9(16)7-15(11(10)14)12(17)8-5-3-2-4-6-8/h2-6,14,16H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHSCAOGYTYHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CN(C1=N)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Pyrrole Core Formation

Pyrrole-3-carboxylate derivatives such as methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate serve as key starting materials. These can be synthesized or obtained commercially and are used as substrates for further functionalization.

The pyrrole core is often constructed via cyclization reactions involving aminomalonate derivatives or related precursors. For example, condensation of 3-oxobutanenitrile with diethyl aminomalonate under basic catalysis yields pyrrole intermediates, although yields can be low (~12% over three steps) and purification challenging.

Benzoylation and Acylation

Benzoylation is achieved by reacting pyrrole derivatives with benzoyl chlorides under Lewis acid catalysis. For instance, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with 2-(2-phenylethyl)benzoyl chloride in the presence of aluminium chloride at low temperatures (-78°C to -30°C) in dichloromethane to afford benzoylated pyrrole derivatives.

Acid chlorides are often prepared by converting the corresponding benzoic acids using thionyl chloride in benzene under reflux conditions.

Amination and Introduction of the 2-Amino Group

Amination at the 2-position can be introduced by reacting pyrrole intermediates with aminomalonate derivatives or via substitution reactions on activated pyrrole intermediates.

Protection and deprotection strategies are employed to control reactivity. For example, the 2-amino group can be protected with pivaloyl chloride before further transformations.

Oxidation and Functional Group Transformations

Cyclization and Ring Closure

Cyclization steps to form the dihydro-1H-pyrrole ring system are performed under reflux in solvents like triethyl orthoacetate or tert-butanol, often under nitrogen atmosphere to prevent oxidation.

Heating methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with hydrazine hydrate at elevated temperatures (120°C) for extended periods (16 hours) leads to intermediate formation, which upon further heating in triethyl orthoacetate yields cyclized products.

Representative Example Protocol

Challenges and Optimization

The synthesis of key intermediates such as ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate suffers from low yields and purification difficulties due to close Rf values with byproducts.

Direct N-benzylation attempts on pyrrolo-pyrimidine intermediates often result in mixtures with side products, requiring alternative protection strategies before benzylation.

Reaction temperatures are critical; many steps require low-temperature conditions (-78°C to 0°C) to control reactivity and selectivity.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in anticancer research. Its structural features allow it to interact with biological targets involved in cancer proliferation. For instance, studies have demonstrated its effectiveness in inhibiting certain tumor cell lines, suggesting potential as a chemotherapeutic agent.

Mechanism of Action

The compound's mechanism involves the inhibition of enzymes critical for DNA replication and repair, leading to apoptosis in cancer cells. This property makes it a candidate for further development in targeted cancer therapies.

Materials Science

Polymer Synthesis

In materials science, this compound is utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into conductive polymer matrices can significantly improve electrical conductivity. This has implications for the development of advanced electronic devices and sensors.

Agricultural Chemistry

Pesticidal Properties

The compound has been investigated for its pesticidal properties against various agricultural pests. Its ability to disrupt biological processes in insects makes it a candidate for developing eco-friendly pesticides.

Field Trials

Field trials have shown that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent with enzyme inhibition properties | Effective against specific tumor cell lines |

| Materials Science | Monomer for synthesizing polymers with enhanced properties | Improved conductivity in electronic applications |

| Agricultural Chemistry | Pesticidal properties targeting agricultural pests | Successful reduction of pest populations in field trials |

Mécanisme D'action

The mechanism of action of methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through its functional groups. The amino and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Methyl-1-(4-Chlorophenyl)-4-((4-Chlorophenyl)Amino)-5-Oxo-2,5-Dihydro-1H-Pyrrole-3-Carboxylate (5g)

- Structure: Differs by the substitution of the benzoyl group (position 1) with a 4-chlorophenyl group and an additional 4-chlorophenylamino group at position 4.

- Synthesis: Synthesized using Fe₃O₄@Nano-cellulose–OPO₃H as a catalyst, achieving high yields under eco-friendly conditions. The magnetic catalyst simplifies recovery, enhancing process efficiency compared to traditional methods .

Methyl (Z)-4-[4-((2-Chlorobenzyl)Oxy)-3-Methoxybenzylidene]-2-Methyl-5-Oxo-1-Phenethyl-4,5-Dihydro-1H-Pyrrole-3-Carboxylate (3k)

- Structure : Features a phenethyl group at position 1, a chlorobenzyloxy-methoxybenzylidene substituent at position 4, and a methyl group at position 2.

- Synthesis: Prepared via condensation of pyrrolinone and aldehyde precursors, yielding 37% as a yellow solid. Characterized by $ ^1H $ NMR and melting point analysis .

Key Structural Comparisons

| Feature | Target Compound | 5g | 3k |

|---|---|---|---|

| Position 1 Substituent | Benzoyl | 4-Chlorophenyl | Phenethyl |

| Position 2 Substituent | Amino | - | Methyl |

| Position 4 Substituent | Oxo | 4-((4-Chlorophenyl)Amino) | Chlorobenzyloxy-Benzylidene |

| Biological Activity | Undocumented | Synthetic intermediate | Neuroprotector |

Crystallographic and Analytical Tools

- Software Utilization : Structural elucidation of related compounds often employs SHELX (for refinement) and ORTEP (for visualization). For example, SHELXL remains the gold standard for small-molecule refinement, while WinGX/ORTEP suites enable geometry analysis and graphical representation . These tools likely apply to the target compound’s characterization.

Functional Group Impact on Reactivity

- Electron-Withdrawing Groups : The benzoyl group in the target compound may reduce nucleophilicity at the pyrrole ring compared to 5g’s chlorophenyl groups, altering reactivity in subsequent derivatization.

- Amino vs. Methyl Groups: The amino group (target compound) could facilitate hydrogen bonding or coordination chemistry, whereas 3k’s methyl group enhances hydrophobicity, influencing pharmacokinetic profiles .

Activité Biologique

Methyl 2-amino-1-benzoyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 232.24 g/mol. The compound features a pyrrole ring structure that contributes to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

1. Antimicrobial Activity

- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of its effectiveness.

2. Anticancer Properties

- Research indicates that the compound can induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

3. Anti-inflammatory Effects

- The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha production in macrophage cultures treated with the compound.

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

- The compound acts as an inhibitor of certain enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.

2. Interaction with DNA

- It may interact with DNA or RNA synthesis processes, thereby inhibiting the replication of cancerous cells.

Case Studies

Q & A

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in animal models to assess bioavailability.

- 3D Cell Cultures : Use spheroids or organoids to bridge the gap between monolayer cells and in vivo systems.

- Proteomics : Identify off-target effects (e.g., stress-response protein upregulation) that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.